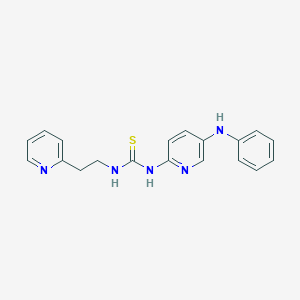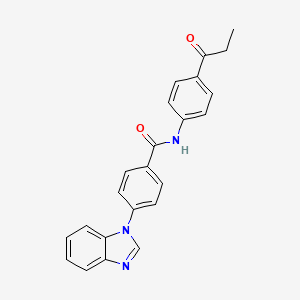
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BFI-620, and it belongs to the class of indole-amine compounds.
Wirkmechanismus
The mechanism of action of BFI-620 is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BFI-620 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell survival and proliferation. Additionally, BFI-620 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
BFI-620 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, BFI-620 has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. BFI-620 has also been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFI-620 in lab experiments is its potent anti-cancer properties. BFI-620 has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for further research. However, one of the limitations of using BFI-620 is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on BFI-620. One area of research could be focused on optimizing the synthesis method to make it more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of BFI-620 and to identify potential drug targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of BFI-620 as a potential cancer treatment.
Conclusion
In conclusion, BFI-620 is a chemical compound that has shown significant potential in scientific research due to its anti-cancer, anti-inflammatory, and neuroprotective properties. While the synthesis of BFI-620 is complex, it is a promising candidate for further research and development. Future research could focus on optimizing the synthesis method, identifying potential drug targets, and conducting clinical trials to evaluate its safety and efficacy as a potential cancer treatment.
Synthesemethoden
The synthesis of BFI-620 involves a multi-step process that includes the reaction of 5-bromo-6-fluoropyrimidine-4-amine with 2-chloro-1H-indole-5-amine in the presence of a palladium catalyst. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis of BFI-620 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BFI-620 has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of BFI-620 is in the treatment of cancer. Studies have shown that BFI-620 has potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN4/c13-10-11(14)16-6-17-12(10)18-8-1-2-9-7(5-8)3-4-15-9/h1-6,15H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSINGPCORULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)
![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)